molecular formula C15H13ClFNO2 B4928654 N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide

Cat. No.: B4928654
M. Wt: 293.72 g/mol
InChI Key: DSSYDTCSQDTDNV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a combination of chloro, fluoro, methoxy, and phenyl groups, which contribute to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-20-14(10-5-3-2-4-6-10)15(19)18-11-7-8-13(17)12(16)9-11/h2-9,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSYDTCSQDTDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its electrophilicity, allowing it to react with nucleophilic sites on biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide is unique due to its combination of chloro, fluoro, methoxy, and phenyl groups, which confer specific chemical reactivity and potential biological activity. Its distinct structure allows for diverse applications in research and industry, setting it apart from other similar compounds .

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